molecular formula C12H12Cl2O3 B078309 Crotyl 2,4-dichlorophenoxyacetate CAS No. 14600-07-8

Crotyl 2,4-dichlorophenoxyacetate

Cat. No.: B078309
CAS No.: 14600-07-8
M. Wt: 275.12 g/mol
InChI Key: BZHQSLLUNKPKPL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotyl 2,4-dichlorophenoxyacetate (crotyl 2,4-D) is a synthetic chlorophenoxy herbicide derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a compound widely used in agriculture to control broadleaf weeds. While 2,4-D derivatives like butyl, isobutyl, and sodium salts are well-documented in environmental and toxicological studies, data specific to crotyl 2,4-D remain sparse in the provided evidence. This review synthesizes insights from structurally analogous compounds to infer crotyl 2,4-D’s properties and comparative behavior.

Properties

CAS No.

14600-07-8

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

[(E)-but-2-enyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H12Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h2-5,7H,6,8H2,1H3/b3-2+

InChI Key

BZHQSLLUNKPKPL-NSCUHMNNSA-N

SMILES

CC=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Isomeric SMILES

C/C=C/COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The esterification of 2,4-D with different alcohol moieties modulates physicochemical properties critical for environmental fate and efficacy. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Properties
2,4-D (acid) C₈H₆Cl₂O₃ 221.04 Water-soluble, ionic at neutral pH; rapid biodegradation via soil microbes .
Butyl 2,4-D C₁₂H₁₄Cl₂O₃ 277.15 Higher lipophilicity; used in formulations for enhanced foliar absorption .
Sodium 2,4-D C₈H₅Cl₂NaO₃ 243.02 Ionic form; used in aqueous herbicide solutions; lower volatility .
Isobutyl 2,4-D C₁₂H₁₄Cl₂O₃ 277.15 Similar to butyl ester but with branched chain; altered biodegradation kinetics .
Crotyl 2,4-D (inferred) C₁₂H₁₂Cl₂O₃ 275.14 Predicted higher volatility due to unsaturated crotyl chain; limited direct data.

Key Inferences :

  • Volatility : Crotyl 2,4-D’s unsaturated ester chain likely increases volatility compared to saturated esters (e.g., butyl), similar to isohexyl 2,4-D (boiling point ~475°C) .
  • Adsorption : Butyl 2,4-D adsorbs efficiently onto layered double hydroxides (LDHs) via physical interactions, with pseudo-second-order kinetics (Table 3, ). Crotyl 2,4-D may exhibit similar adsorption mechanisms but require validation.
Biodegradation Pathways

Microbial degradation of 2,4-D derivatives involves α-ketoglutarate-dependent dioxygenases (e.g., TfdA enzyme), which cleave the ether bond to yield 2,4-dichlorophenol (2,4-DCP) .

Compound Degradation Rate Key Enzymes Intermediate Toxicity of Byproducts
Butyl 2,4-D Moderate TfdA (plasmid-encoded) 2,4-DCP Neurotoxic (alters Glu/GABA in rats)
Sodium 2,4-D Rapid Cytochrome P450 (fungal systems) 2,4-DCP Lower bioaccumulation
Crotyl 2,4-D Unknown Likely TfdA homologs Predicted: 2,4-DCP Potential neurotoxicity

Key Findings :

  • Butyl 2,4-D’s neurotoxic effects include dose-dependent increases in glutamate (Glu) and disrupted GABA balance in rat brains .
  • Fungal systems (e.g., Umbelopsis isabellina) degrade 2,4-D via cytochrome P450, inhibited by metyrapone . Crotyl 2,4-D may follow similar pathways but with slower kinetics due to ester complexity.
Environmental and Toxicological Impact
Parameter Butyl 2,4-D Sodium 2,4-D Crotyl 2,4-D (Inferred)
Adsorption Capacity 0.45 mg/g on [Co–Al–Cl] LDH Lower (ionic form) Moderate (similar to butyl ester)
Bioaccumulation High (lipophilic) Low (ionic) Likely high
Acute Toxicity LD₅₀ (rat): 36 mg/kg LD₅₀ (rat): >500 mg/kg Estimated higher than sodium salt

Critical Notes:

  • Butyl 2,4-D’s adsorption is thermodynamically spontaneous (ΔG° = -4.2 kJ/mol) but entropy-driven (ΔS° = -12 J/mol·K) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.